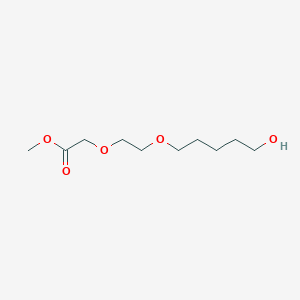
Methyl acetate-PEG2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl acetate-PEG2-propanol is a compound that belongs to the class of polyethylene glycol (PEG)-based PROTAC linkers. It is primarily used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins by exploiting the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl acetate-PEG2-propanol is synthesized through a series of chemical reactions involving the esterification of polyethylene glycol (PEG) with methyl acetate and propanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid or base catalyst. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Methyl acetate-PEG2-propanol undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water.
Oxidation: The conversion of alcohols to aldehydes or ketones.
Common Reagents and Conditions
Esterification: Typically involves an acid catalyst such as sulfuric acid and is carried out at elevated temperatures.
Hydrolysis: Requires water and can be catalyzed by acids or bases.
Oxidation: Often uses oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Esterification: Produces esters and water.
Hydrolysis: Yields acids and alcohols.
Oxidation: Forms aldehydes or ketones depending on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl acetate-PEG2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: Facilitates the targeted degradation of specific proteins, aiding in the study of cellular processes and disease mechanisms.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies by degrading oncogenic proteins.
Industry: Employed in the production of high-purity chemicals and pharmaceuticals
Mecanismo De Acción
Methyl acetate-PEG2-propanol functions as a linker in PROTACs, which are bifunctional molecules that bring together a target protein and an E3 ubiquitin ligase. This interaction leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG2 moiety enhances the solubility and stability of the PROTAC molecule, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl acetate-PEG3-propanol
- Methyl acetate-PEG4-propanol
- Methyl acetate-PEG5-propanol
Uniqueness
Methyl acetate-PEG2-propanol is unique due to its specific PEG2 linker, which provides an optimal balance between solubility and stability. This makes it particularly effective in the synthesis of PROTACs, offering advantages over other PEG-based linkers with different chain lengths .
Propiedades
Fórmula molecular |
C10H20O5 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
methyl 2-[2-(5-hydroxypentoxy)ethoxy]acetate |
InChI |
InChI=1S/C10H20O5/c1-13-10(12)9-15-8-7-14-6-4-2-3-5-11/h11H,2-9H2,1H3 |
Clave InChI |
MYMLPSBOPYSGCJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)COCCOCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


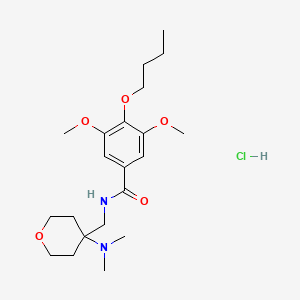
![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

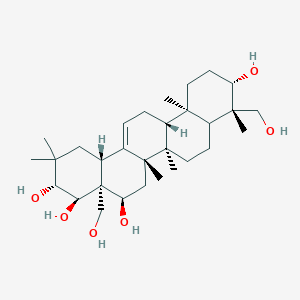
![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)
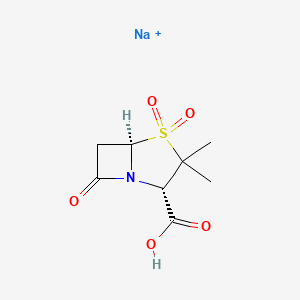

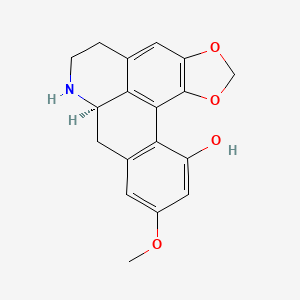
![N2-[1-(4-fluorophenyl)ethyl]-4-(1-methylpyrazol-4-yl)-N6-(pyrazin-2-yl)pyridine-2,6-diamine hydrochloride](/img/structure/B11933903.png)
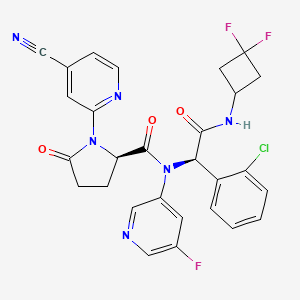


![propan-2-yl (2S)-2-[[2-[(2S,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-fluoro-3,4-dihydroxy-4-methyloxolan-2-yl]ethoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11933931.png)
